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Compound of Interest

Compound Name: 6-(2-Furyl)nicotinonitrile

Cat. No.: B1338397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a plausible synthetic route for 6-(2-Furyl)nicotinonitrile (CAS No. 619334-28-0). Due to

the limited availability of published experimental data for this specific compound, this guide

leverages established spectroscopic principles and data from structurally analogous

compounds to present a detailed predicted analysis. This document is intended to serve as a

valuable resource for researchers in medicinal chemistry and materials science.

Chemical Structure and Properties
IUPAC Name: 6-(furan-2-yl)pyridine-3-carbonitrile Molecular Formula: C₁₀H₆N₂O Molecular

Weight: 170.17 g/mol [1] CAS Number: 619334-28-0[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-(2-Furyl)nicotinonitrile.

These predictions are based on the analysis of similar nicotinonitrile and furan-containing

compounds found in the literature.[2][3][4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-(2-Furyl)nicotinonitrile
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Chemical Shift (δ, ppm) Multiplicity Assignment

~8.90 d H-2 (Pyridine)

~8.15 dd H-4 (Pyridine)

~7.70 d H-5 (Pyridine)

~7.60 dd H-5' (Furan)

~7.20 d H-3' (Furan)

~6.55 dd H-4' (Furan)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for 6-(2-Furyl)nicotinonitrile

Chemical Shift (δ, ppm) Assignment

~153.0 C-6 (Pyridine)

~152.0 C-2' (Furan)

~151.0 C-2 (Pyridine)

~145.0 C-5' (Furan)

~140.0 C-4 (Pyridine)

~120.0 C-5 (Pyridine)

~118.0 -C≡N (Nitrile)

~112.0 C-4' (Furan)

~110.0 C-3' (Furan)

~109.0 C-3 (Pyridine)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.
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Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data for 6-(2-Furyl)nicotinonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2230-2210 Strong C≡N stretch (Nitrile)[2]

~1600-1450 Medium-Strong
Aromatic C=C and C=N ring

stretching

~1250-1000 Strong C-O-C stretch (Furan)

~900-650 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 6-(2-Furyl)nicotinonitrile

Adduct Predicted m/z

[M+H]⁺ 171.0553

[M+Na]⁺ 193.0372

[M+K]⁺ 209.0112

Data predicted by PubChem.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-(2-Furyl)nicotinonitrile
is not readily available in the reviewed literature, a plausible and efficient synthetic route can be

designed based on well-established cross-coupling reactions. The Suzuki-Miyaura and Stille

coupling reactions are powerful methods for the formation of carbon-carbon bonds between

aromatic rings and are widely used in the synthesis of bi-heterocyclic compounds.[6][7][8]
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Proposed Synthesis via Suzuki-Miyaura Coupling
A potential synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of 6-

chloronicotinonitrile with 2-furylboronic acid.

Materials:

6-Chloronicotinonitrile

2-Furylboronic acid

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., potassium carbonate, sodium carbonate)

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 6-chloronicotinonitrile (1 equivalent), 2-furylboronic acid (1.2

equivalents), and a suitable base (2-3 equivalents).

Add the solvent system to the reaction vessel.

Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert

atmosphere.

Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress

by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 6-(2-
Furyl)nicotinonitrile.

Spectroscopic Characterization Protocol
Instrumentation:

NMR: A 400 MHz or higher field NMR spectrometer.

IR: A Fourier-transform infrared (FT-IR) spectrometer.

MS: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

IR: Acquire the spectrum of the solid sample directly using an attenuated total reflectance

(ATR) accessory or by preparing a KBr pellet.

MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or

acetonitrile) and introduce it into the ESI source.

Visualizations
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis and Interpretation

Purified 6-(2-Furyl)nicotinonitrile

Dissolve in CDCl3 with TMS Prepare KBr Pellet or use ATR Dissolve in MeOH/ACN

¹H and ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (ESI)

Chemical Shift and Coupling Constant Analysis Functional Group Identification Molecular Ion Peak and Fragmentation Pattern

Structure Confirmation of
6-(2-Furyl)nicotinonitrile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 6-(2-Furyl)nicotinonitrile.
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Structure of 6-(2-Furyl)nicotinonitrile and Key MS Fragments

6-(2-Furyl)nicotinonitrile

Potential Mass Spectrometry Fragments

N#C-c1cc(c2occc2)ncc1

[M]⁺
m/z = 170

[Furan-C≡N]⁺
m/z = 92

Fragmentation

[Pyridine-CN]⁺
m/z = 103

Fragmentation

[M-HCN]⁺
m/z = 143

Fragmentation

Click to download full resolution via product page

Caption: Chemical structure and potential mass spectrometry fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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